2-{4-[(E)-{2-[(pyrimidin-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]phenoxy}acetamide
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Overview
Description
2-{4-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETAMIDE is a complex organic compound that features a pyrimidine moiety Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
The synthesis of 2-{4-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETAMIDE involves several steps. One common synthetic route includes the reaction of 4-amino-N-(pyrimidin-2-yl)benzenesulfonamide with aryl aldehydes and benzil in the presence of ammonium acetate and dimethylamine using diethyl ammonium hydrogen sulfate as an ionic liquid under reflux conditions . This method allows for the efficient production of the target compound with high yield and purity.
Chemical Reactions Analysis
2-{4-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{4-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a valuable tool in biochemical studies.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 2-{4-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. This inhibition can lead to alterations in cellular processes, such as cell cycle progression and apoptosis induction .
Comparison with Similar Compounds
2-{4-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETAMIDE can be compared with other pyrimidine-based compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
2-Thio-containing pyrimidines: These compounds exhibit diverse biological activities, including antioxidant, radioprotective, and antimicrobial properties.
The uniqueness of 2-{4-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETAMIDE lies in its specific structural features and the combination of functional groups that confer its distinct chemical and biological properties.
Properties
Molecular Formula |
C15H15N5O3S |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-[4-[(E)-[(2-pyrimidin-2-ylsulfanylacetyl)hydrazinylidene]methyl]phenoxy]acetamide |
InChI |
InChI=1S/C15H15N5O3S/c16-13(21)9-23-12-4-2-11(3-5-12)8-19-20-14(22)10-24-15-17-6-1-7-18-15/h1-8H,9-10H2,(H2,16,21)(H,20,22)/b19-8+ |
InChI Key |
VUSQHNNRCNLPGS-UFWORHAWSA-N |
Isomeric SMILES |
C1=CN=C(N=C1)SCC(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)N |
Canonical SMILES |
C1=CN=C(N=C1)SCC(=O)NN=CC2=CC=C(C=C2)OCC(=O)N |
Origin of Product |
United States |
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